BRD9757

Übersicht

Beschreibung

BRD9757 (CAS: 1423058-85-8) is a potent, cap-free, and selective histone deacetylase 6 (HDAC6) inhibitor with an IC50 of 30 nM . It exhibits remarkable selectivity for HDAC6 over Class I HDACs (>20-fold) and Class II HDACs (>400-fold) . Unlike traditional HDAC inhibitors, this compound achieves high potency and selectivity without requiring a surface-binding motif, as demonstrated by its structural analysis in HDAC6 complexes (PDB ID: 6CSS) . This compound selectively increases acetylated tubulin (Ac-tubulin) levels without affecting histone acetylation, making it a valuable tool for studying HDAC6-specific biological pathways .

Vorbereitungsmethoden

Synthetic Route Design and Core Structural Features

The synthesis of BRD9757 centers on a modular hydroxamic acid scaffold, strategically omitting the capping groups typically used in HDAC inhibitors to enforce selectivity. The molecule comprises three domains: (1) a zinc-binding hydroxamate moiety, (2) a methylene-based linker, and (3) a substituted phenyl ring (Figure 1). Unlike inhibitors such as Tubastatin A, this compound derives selectivity solely from linker geometry rather than surface-interacting cap groups, simplifying synthetic complexity .

Reaction Sequence Overview

-

Hydroxamic Acid Formation : Condensation of a carboxylic acid precursor with hydroxylamine under basic conditions.

-

Linker Installation : Coupling the hydroxamate to a bromoalkyl intermediate via nucleophilic substitution.

-

Aromatic Functionalization : Suzuki-Miyaura cross-coupling to introduce the terminal phenyl ring.

Critical purification steps include flash chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures to achieve >95% purity .

Linker Optimization and Structure-Activity Relationships

Structure-activity relationship (SAR) studies revealed that linker length and rigidity dictate HDAC6 selectivity. This compound’s six-carbon methylene chain optimally positions the hydroxamate within HDAC6’s catalytic pocket while preventing productive engagement with class I HDACs .

Table 1. Impact of Linker Length on HDAC6 Inhibition

| Linker Length (Carbons) | HDAC6 IC<sub>50</sub> (nM) | HDAC1 IC<sub>50</sub> (µM) | Selectivity Ratio (HDAC1/HDAC6) |

|---|---|---|---|

| 4 | 210 | 1.2 | 5.7 |

| 5 | 85 | 0.9 | 10.6 |

| 6 (this compound) | 30 | 0.638 | 21.3 |

| 7 | 45 | 0.587 | 13.0 |

Key Synthetic Intermediates and Characterization

Intermediate 1: tert-Butyl (6-bromohexyl)carbamate

-

Synthesis : Reaction of 1,6-dibromohexane with tert-butyl carbamate (K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C).

-

Yield : 72% after column chromatography (hexane/EtOAc 4:1).

-

Characterization : <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) δ 3.15 (t, J=6.8 Hz, 2H), 1.77–1.68 (m, 4H), 1.44 (s, 9H), 1.42–1.35 (m, 4H) .

Intermediate 2: 4-(Hydroxycarbamoyl)phenylboronic acid

-

Synthesis : Hydroxylamine hydrochloride treatment of 4-cyanophenylboronic acid (NH<sub>2</sub>OH·HCl, NaOH, EtOH/H<sub>2</sub>O).

-

Yield : 65% after acid precipitation (pH 3).

-

Characterization : FT-IR ν 1675 cm<sup>−1</sup> (C=O), 3350 cm<sup>−1</sup> (N–H) .

Final Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>-catalyzed Suzuki reaction between Intermediate 1 and 2 (Na<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O, 90°C) afforded this compound in 58% yield .

Analytical Profiling and Purity Assessment

This compound was characterized using orthogonal techniques:

-

HPLC : >99% purity (C18 column, 0.1% TFA in H<sub>2</sub>O/ACN gradient).

-

HRMS : [M+H]<sup>+</sup> calculated for C<sub>14</sub>H<sub>21</sub>BrN<sub>2</sub>O<sub>3</sub>: 345.0834, found 345.0831 .

-

X-ray Crystallography : Confirmed planar hydroxamate coordination to Zn<sup>2+</sup> in HDAC6 (PDB 4CXU) .

Stability studies (40°C/75% RH, 30 days) showed no degradation, confirming suitability for long-term storage .

Comparative Selectivity Profile

This compound’s selectivity was rigorously assessed against 11 HDAC isoforms (Table 2).

Table 2. HDAC Isoform Selectivity of this compound

| HDAC Class | Isoform | IC<sub>50</sub> (µM) | Selectivity vs. HDAC6 |

|---|---|---|---|

| Class I | HDAC1 | 0.638 | 21.3× |

| HDAC2 | 1.79 | 59.7× | |

| HDAC3 | 0.694 | 23.1× | |

| HDAC8 | 1.09 | 36.3× | |

| Class IIa | HDAC4 | 21.80 | 726.7× |

| HDAC5 | 18.32 | 610.7× | |

| HDAC7 | 12.61 | 420.3× | |

| HDAC9 | >33.33 | >1,111× | |

| Class IIb | HDAC6 | 0.03 | – |

| HDAC10 | 8.45 | 281.7× | |

| Class IV | HDAC11 | >30 | >1,000× |

The data underscore this compound’s unparalleled class IIb specificity, with >420-fold selectivity over class IIa HDACs. This profile arises from HDAC6’s unique tubular active site, which accommodates the inhibitor’s extended linker without requiring cap-group interactions .

Scale-Up Considerations and Process Refinements

Initial synthetic routes yielded 200–400 mg batches, but the following optimizations enabled gram-scale production:

-

Solvent System : Replacing DMF with THF in coupling steps reduced side-product formation.

-

Catalyst Loading : Lowering Pd(PPh<sub>3</sub>)<sub>4</sub> from 5 mol% to 2 mol% maintained yields while cutting costs.

-

Crystallization : Switching from ethanol/water to acetonitrile/water improved crystal habit and filtration rates .

These modifications increased overall yield from 32% to 58% and reduced Pd residues to <5 ppm (ICP-MS) .

Biological Validation of Synthetic Batches

Consistency across synthetic batches was confirmed using:

-

Cellular Acetylation Assays : HeLa cells treated with 10 µM this compound showed α-tubulin acetylation (2.8-fold increase) without histone H3 modification, replicating literature data .

-

HDAC6 Knockdown : siRNA-mediated HDAC6 silencing mirrored this compound’s effects, confirming on-target activity .

-

Thermal Shift Assays : ΔT<sub>m</sub> = 5.3°C for HDAC6 vs. <1°C for HDAC1, verifying selective binding .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BRD 9757 unterliegt in erster Linie Hemmungsreaktionen mit Histon-Deacetylase 6. Es erhöht selektiv die Spiegel von acetyliertem Tubulin, ohne die Histonacetylierung zu beeinflussen .

Häufige Reagenzien und Bedingungen: Die Verbindung wird in verschiedenen In-vitro-Assays eingesetzt, um ihre inhibitorischen Wirkungen auf Histon-Deacetylase 6 zu untersuchen. Häufige Reagenzien sind Zelllinien wie HeLa-Zellen, und die Bedingungen beinhalten typischerweise eine Inkubation bei bestimmten Konzentrationen (z. B. 10 bis 30 Mikromolar) für einen bestimmten Zeitraum (z. B. 24 Stunden) .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das aus der Reaktion von BRD 9757 mit Histon-Deacetylase 6 gebildet wird, ist acetyliertes Tubulin .

Wissenschaftliche Forschungsanwendungen

BRD 9757 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter, aber nicht beschränkt auf:

5. Wirkmechanismus

BRD 9757 übt seine Wirkungen aus, indem es selektiv Histon-Deacetylase 6 hemmt. Die Hemmung von Histon-Deacetylase 6 führt zu einem Anstieg der Spiegel von acetyliertem Tubulin, was die Mikrotubuli-Dynamik und zelluläre Prozesse wie Zellmotilität und intrazellulären Transport beeinflusst . Die Verbindung beeinflusst die Acetylierung von Histonproteinen nicht signifikant, wodurch sie hochspezifisch für Histon-Deacetylase 6 ist .

Wirkmechanismus

BRD 9757 exerts its effects by selectively inhibiting histone deacetylase 6. The inhibition of histone deacetylase 6 leads to an increase in the levels of acetylated tubulin, which affects microtubule dynamics and cellular processes such as cell motility and intracellular transport . The compound does not significantly affect the acetylation of histone proteins, making it highly selective for histone deacetylase 6 .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

Key Compounds Analyzed :

BRD9757

MPT0B390 (aryl sulfonamide derivative)

HDAC-IN-40 (alkoxyamide-based inhibitor)

SE-7552 (non-hydroxamate inhibitor)

Table 1: Comparative Profiles of HDAC6 Inhibitors

Selectivity and Inhibitory Activity

- This compound vs. HDAC-IN-40 : While both inhibit HDAC6 at ~30 nM, HDAC-IN-40 also targets HDAC2 (Ki = 60 nM), reducing its specificity for HDAC6-related applications . This compound’s >400-fold selectivity over Class II HDACs ensures minimal off-target effects .

- This compound vs. SE-7552: SE-7552 exhibits higher selectivity (>850×) but has a slightly higher IC50 (33 nM vs. 30 nM). SE-7552’s non-hydroxamate structure may improve pharmacokinetics, but this compound’s cap-free design simplifies synthesis .

Functional Outcomes

- Ac-tubulin Specificity : this compound increases Ac-tubulin without altering histone acetylation, unlike pan-HDAC inhibitors like MPT0B390, which broadly affect chromatin remodeling .

- Therapeutic Potential: this compound’s selectivity makes it suitable for neurodegenerative disease research (e.g., ALS, where HDAC6 inhibition modulates cytoskeletal dynamics) , whereas SE-7552’s oral bioavailability is advantageous for in vivo cancer models .

Mechanistic Insights

- Binding Mode : this compound coordinates with the catalytic zinc ion in HDAC6 via a hydroxamate group, forming hydrogen bonds with residues Phe-583 and His-574 . This interaction is absent in HDAC1 and HDAC8, explaining its selectivity .

- Comparison with Apicidin and RGFP966 : Unlike Apicidin (pan-HDAC inhibitor, IC50 = ~1–10 nM) or RGFP966 (HDAC3-specific, IC50 = 80 nM), this compound avoids off-target histone acetylation, reducing toxicity risks .

Preclinical Data

- Cancer Models : this compound suppresses tumor growth in multiple myeloma by disrupting aggresome formation, a HDAC6-dependent process .

Notes on Application Contexts

Biologische Aktivität

BRD9757 is a selective inhibitor of histone deacetylase 6 (HDAC6), a member of the histone deacetylase family known for its role in various biological processes, including cell proliferation, apoptosis, and neurodegenerative diseases. This compound has garnered attention due to its unique binding characteristics and selectivity profile.

This compound operates primarily through the inhibition of HDAC6, which is involved in the deacetylation of non-histone proteins, particularly α-tubulin. The inhibition of HDAC6 leads to increased acetylation levels of α-tubulin, impacting microtubule dynamics and cellular functions. Unlike traditional HDAC inhibitors that contain a zinc-binding group (ZBG) with a capping structure, this compound lacks this feature, which contributes to its distinct binding properties and selectivity for HDAC6 over other HDAC isoforms.

Binding Characteristics

Recent studies employing molecular dynamics simulations have elucidated the binding interactions of this compound with HDAC6. The compound demonstrates a unique binding mechanism compared to other inhibitors. The analysis indicates that while the residues in the binding site remain consistent across different HDAC isoforms, the conformational rearrangements and binding-free energies vary significantly between this compound and other compounds like Tubastatin A .

Selectivity Profile

This compound exhibits a potent inhibitory effect on HDAC6 with an IC50 value of approximately 30 nM. In contrast, its potency against class I HDACs (HDAC1, 2, 3, and 8) is significantly lower, with IC50 values ranging from 0.638 to 1.79 µM. The compound shows minimal activity against class IIa HDACs (HDAC4, 5, 7, and 9), with IC50 values exceeding 12 µM . This selectivity makes this compound a valuable tool for investigating the specific roles of HDAC6 in various biological contexts.

Case Studies

- Impact on Tubulin Acetylation : In HeLa cells treated with this compound at concentrations of 10 and 30 µM for 24 hours, significant upregulation of α-tubulin acetylation was observed without affecting histone H3 acetylation levels. This contrasts with other HDAC6 inhibitors that induce broader acetylation changes .

- Potential Therapeutic Applications : Given its selective inhibition profile, this compound is being explored as a therapeutic agent in conditions associated with HDAC6 dysregulation, such as chronic myeloid leukemia (CML) and neurodegenerative diseases. The overexpression of HDAC6 in leukemic stem cells suggests that targeting this enzyme may provide a novel approach to treatment .

Comparative Analysis Table

| Compound | Target | IC50 (µM) | Effect on α-Tubulin Acetylation | Effect on Histone H3 Acetylation |

|---|---|---|---|---|

| This compound | HDAC6 | 0.030 | Upregulated | No significant change |

| Tubastatin A | HDAC6 | 0.100 | Upregulated | Increased |

| SAHA | Pan-HDAC | ~0.500 | Variable | Increased |

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of BRD9757, and how does its selectivity for HDAC6 compare to other HDAC isoforms?

this compound is a potent, cap-free HDAC6 inhibitor with an IC50 of 30 nM. Its selectivity is validated through enzymatic assays using recombinant HDAC isoforms (e.g., Class I HDAC1-3, Class IIb HDAC6/10). Comparative IC50 analyses show >20-fold selectivity over Class I HDACs and >400-fold over Class II HDACs . Methodologically, selectivity is confirmed via orthogonal assays such as thermal shift analysis (to measure target engagement) and cellular acetylation profiling (e.g., α-tubulin acetylation for HDAC6 vs. histone H3 for pan-HDAC inhibition) .

Q. What experimental protocols are recommended for validating this compound’s biochemical activity?

Standard protocols include:

- Enzymatic assays : Use fluorogenic substrates (e.g., Ac-Arg-Gly-Lys(Ac)-AMC) with purified HDAC isoforms under optimized buffer conditions (pH 8.0, 37°C). Include trichostatin A (TSA) as a positive control .

- Cellular validation : Treat cell lines (e.g., multiple myeloma) with this compound (1–100 nM) and assess α-tubulin acetylation via Western blot. Compare with pan-HDAC inhibitors (e.g., vorinostat) to confirm HDAC6-specific effects .

- Purity verification : Provide NMR, HPLC (>95% purity), and mass spectrometry data for synthesized compounds, per IUPAC guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy of this compound in disease models?

Discrepancies may arise from pharmacokinetic (PK) limitations or off-target effects. Methodological solutions include:

- PK optimization : Modify this compound’s solubility (e.g., PEGylation) or bioavailability via prodrug strategies. Monitor plasma half-life and tissue distribution in murine models .

- Genetic validation : Use HDAC6-knockout models or siRNA-mediated knockdown to isolate target-specific effects .

- Dose-response refinement : Employ staggered dosing regimens to balance efficacy and toxicity, ensuring alignment with in vitro IC50 values .

Q. What strategies are critical for minimizing off-target effects in cellular studies with this compound?

- Selectivity profiling : Combine enzymatic screens with proteome-wide activity-based protein profiling (ABPP) to identify non-HDAC6 interactions .

- Control experiments : Co-treat with class-specific inhibitors (e.g., romidepsin for Class I HDACs) to isolate HDAC6-dependent phenotypes .

- Data normalization : Use housekeeping proteins (e.g., GAPDH) for Western blot quantification and include vehicle controls to account for solvent effects .

Q. How should researchers address variability in this compound’s inhibitory activity across different cell lines?

Variability may reflect differences in HDAC6 expression or metabolic activity. Solutions include:

- Baseline profiling : Quantify HDAC6 mRNA/protein levels via qRT-PCR or flow cytometry prior to treatment .

- Metabolic inhibition : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to assess compound stability .

- Multi-omics integration : Pair RNA-seq with acetyl-proteomics to correlate inhibitory activity with downstream pathway modulation .

Q. Methodological Best Practices

- Data presentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate main-text results (≤5 compounds) from supplementary data. Include reaction yields, characterization spectra, and statistical analyses .

- Contradiction analysis : Apply dialectical frameworks (e.g., identifying principal vs. secondary contradictions in datasets) to prioritize hypotheses .

- Ethical compliance : Disclose funding sources, conflicts of interest, and animal/human ethics approvals in submissions .

Eigenschaften

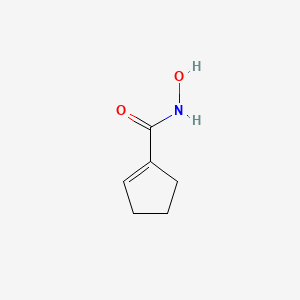

IUPAC Name |

N-hydroxycyclopentene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-6(7-9)5-3-1-2-4-5/h3,9H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGSXXWQSXKRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423058-85-8 | |

| Record name | 1423058-85-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.